Vinorine

説明

This compound has been reported in Rauvolfia serpentina and Vinca minor with data available.

was isolated from hybrid cell suspension cultures of Rauvolfia serpentina and Rhazya stricta; structure in first source

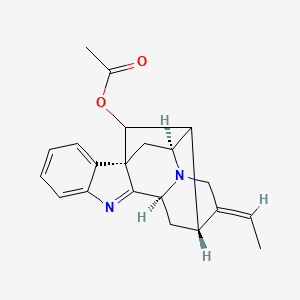

Structure

2D Structure

3D Structure

特性

分子式 |

C21H22N2O2 |

|---|---|

分子量 |

334.4 g/mol |

IUPAC名 |

[(1R,10S,12R,13E,16S,18R)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |

InChI |

InChI=1S/C21H22N2O2/c1-3-12-10-23-16-8-13(12)18-17(23)9-21(20(18)25-11(2)24)14-6-4-5-7-15(14)22-19(16)21/h3-7,13,16-18,20H,8-10H2,1-2H3/b12-3-/t13-,16-,17-,18?,20+,21+/m0/s1 |

InChIキー |

CLDVMRAEPFQOSD-WEOXKLFPSA-N |

異性体SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1C4[C@@H]2C[C@]5([C@@H]4OC(=O)C)C3=NC6=CC=CC=C56 |

正規SMILES |

CC=C1CN2C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=CC=CC=C56 |

同義語 |

vinorine |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of Vinorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinorine, a monoterpene indole alkaloid, has demonstrated significant therapeutic potential, particularly in the context of neurological disorders. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, with a primary focus on its recently elucidated role in ameliorating secondary brain injury following intracerebral hemorrhage (ICH). Evidence points to the inhibition of the CXCR2-JAK-STAT signaling pathway as the core mechanism, leading to a cascade of beneficial downstream effects, including the modulation of microglial polarization, reduction of neuroinflammation, and preservation of blood-brain barrier integrity. This document synthesizes the current understanding of this compound's pharmacology, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Pharmacological Mechanism: Inhibition of the CXCR2-JAK-STAT Pathway

Recent research has identified the C-X-C motif chemokine receptor 2 (CXCR2)-Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway as a primary target of this compound in the context of intracerebral hemorrhage.[1][2][3] This pathway is a critical mediator of the inflammatory response that contributes to secondary brain injury after ICH.

Signaling Pathway Overview

Following an intracerebral hemorrhage, the release of damage-associated molecular patterns (DAMPs) and inflammatory cytokines leads to the activation of the CXCR2 receptor on microglia, the resident immune cells of the central nervous system. This activation triggers the phosphorylation and activation of JAK2, which in turn phosphorylates STAT proteins. Phosphorylated STATs then translocate to the nucleus, where they act as transcription factors to upregulate the expression of pro-inflammatory genes, including matrix metalloproteinases (MMPs). This compound intervenes in this cascade by suppressing the phosphorylation of JAK2, thereby inhibiting the entire downstream signaling pathway.[1][2][3]

Figure 1: Signaling pathway of this compound in inhibiting the CXCR2-JAK-STAT axis in microglia following intracerebral hemorrhage.

Modulation of Microglia Polarization

A key consequence of JAK2-STAT signaling inhibition by this compound is the modulation of microglial polarization. Activated microglia can exist in a pro-inflammatory (M1) or an anti-inflammatory (M2) state. The M1 phenotype, promoted by the JAK-STAT pathway, exacerbates neuronal damage. This compound facilitates the transition of microglia from the detrimental M1 phenotype to the protective M2 phenotype, which is associated with tissue repair and resolution of inflammation.[1][2]

Quantitative Data

While a specific IC50 value for the direct inhibition of JAK2 by this compound has not been reported in the reviewed literature, in vivo and in vitro studies provide dose-dependent evidence of its efficacy.

| Parameter | Value | Species/System | Condition | Reference |

| In Vivo Efficacy | ||||

| Neurobehavioral Score (mNSS) | Significant improvement at 10, 20, and 40 mg/kg | Mouse | Collagenase-induced ICH | [2] |

| Brain Edema | Significant reduction at 10, 20, and 40 mg/kg | Mouse | Collagenase-induced ICH | [2] |

| Hematoma Volume | Significant reduction at 20 and 40 mg/kg | Mouse | Collagenase-induced ICH | [2] |

| In Vitro Efficacy | ||||

| p-JAK2 Protein Expression | Dose-dependent decrease (10-40 µM) | BV2 Microglia | Hemin-induced injury | [2] |

| p-STAT3 Protein Expression | Dose-dependent decrease (10-40 µM) | BV2 Microglia | Hemin-induced injury | [2] |

| M1 Marker (iNOS) Expression | Dose-dependent decrease (10-40 µM) | BV2 Microglia | Hemin-induced injury | [2] |

| M2 Marker (Arg-1) Expression | Dose-dependent increase (10-40 µM) | BV2 Microglia | Hemin-induced injury | [2] |

Experimental Protocols

In Vivo: Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model

This model is used to mimic the pathophysiology of ICH.

-

Animal Preparation: Adult male C57BL/6 mice are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Stereotactic Surgery: The mouse is placed in a stereotaxic frame. A burr hole is drilled in the skull over the desired brain region (e.g., striatum).

-

Collagenase Injection: A sterile solution of collagenase type VII-S is slowly infused into the brain parenchyma using a microinjection pump. The collagenase digests the basal lamina of blood vessels, causing a localized hemorrhage.

-

Post-operative Care: The burr hole is sealed, the incision is sutured, and the animal is allowed to recover with appropriate post-operative analgesia and monitoring.

-

This compound Administration: this compound is administered intraperitoneally at varying doses (e.g., 10, 20, 40 mg/kg) at specified time points post-ICH induction.[2]

-

Outcome Assessment: At predetermined endpoints, animals are subjected to neurobehavioral tests (e.g., modified neurological severity score, corner turn test, adhesive removal test) and then euthanized for histological and molecular analysis of the brain tissue.

Figure 2: Experimental workflow for the in vivo evaluation of this compound in a collagenase-induced intracerebral hemorrhage mouse model.

In Vitro: Microglia Polarization Assay

This assay is used to determine the effect of this compound on microglia activation and polarization.

-

Cell Culture: BV2 microglial cells are cultured in appropriate media and conditions.

-

Induction of Pro-inflammatory State: Microglia are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) or hemin to induce an M1-like phenotype.[2]

-

This compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

-

Analysis of Polarization Markers:

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arg-1, CD206). The fluorescence intensity is quantified using microscopy and image analysis software.

-

Western Blotting: Cell lysates are collected, and protein levels of M1 and M2 markers, as well as proteins from the JAK-STAT pathway (e.g., p-JAK2, p-STAT3), are analyzed by Western blotting.

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the cells, and the gene expression levels of M1 and M2 markers are quantified by qRT-PCR.

-

Conclusion

The mechanism of action of this compound in the context of intracerebral hemorrhage is centered on its ability to inhibit the CXCR2-JAK-STAT signaling pathway. This targeted inhibition leads to a reduction in pro-inflammatory M1 microglia and a promotion of anti-inflammatory M2 microglia, ultimately resulting in attenuated neuroinflammation, protection of the blood-brain barrier, and reduced neuronal apoptosis. These findings provide a strong rationale for the further development of this compound as a therapeutic agent for ICH and potentially other neuroinflammatory conditions. Future research should focus on elucidating the precise binding kinetics of this compound to JAK2 and further exploring its therapeutic window and potential off-target effects.

References

The Vinorine Biosynthesis Pathway in Rauvolfia serpentina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvolfia serpentina, commonly known as Indian snakeroot, is a medicinal plant renowned for its production of a wide array of therapeutic monoterpenoid indole alkaloids (MIAs). Among these, ajmaline, an antiarrhythmic agent, is of significant pharmacological importance. The biosynthesis of ajmaline is a complex, multi-step process, with vinorine being a key intermediate. Understanding the this compound biosynthesis pathway is crucial for the metabolic engineering of Rauvolfia serpentina and for the potential heterologous production of ajmaline and related compounds in microbial systems. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway, presenting key enzymatic steps, quantitative data, experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway from Strictosidine to this compound

The biosynthesis of this compound begins with the central MIA precursor, strictosidine. Strictosidine is formed through the condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine synthase.[1][2] The pathway to this compound involves a series of enzymatic transformations that modify the strictosidine backbone. The key enzymes directly involved in the conversion of strictosidine to this compound are Strictosidine β-D-glucosidase and this compound synthase. Following the formation of this compound, the pathway towards ajmaline continues with the hydroxylation of this compound by this compound hydroxylase to produce vomilenine.[3]

Enzymatic Steps and Intermediates

-

Strictosidine Synthase (STR) : This enzyme catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form 3-α(S)-strictosidine, the foundational molecule for the vast majority of MIAs.[1][2]

-

Strictosidine β-D-glucosidase (SGD) : SGD hydrolyzes the glucose moiety from strictosidine, generating a highly reactive aglycone. This intermediate is unstable and serves as the substrate for subsequent cyclization reactions.

-

Polyneuridine Aldehyde Esterase (PNAE) : This enzyme hydrolyzes the methyl ester of polyneuridine aldehyde to an unstable β-keto acid which spontaneously decarboxylates to yield 1,2-didehydro-16-epi-vellosimine.

-

This compound Synthase (VS) : This acetyl-CoA dependent enzyme, a member of the BAHD superfamily of acyltransferases, catalyzes the formation of this compound from 16-epi-vellosimine (also known as gardneral).[4][5] This is a crucial step that forms the characteristic ajmalan skeleton.[6]

-

This compound Hydroxylase (VH) : A cytochrome P450 monooxygenase, VH, catalyzes the hydroxylation of this compound to yield vomilenine, a key intermediate in the biosynthesis of ajmaline.[3]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway.

Table 1: Kinetic Properties of Strictosidine Synthase (STR) from Rauvolfia serpentina

| Substrate | Km (µM) | kcat (s-1) | Optimal pH | Reference |

| Tryptamine | 6.2 - 72 | 10.65 | 5.0 - 8.0 | [7] |

| Secologanin | 39 | 10.65 | 5.0 - 8.0 | [7] |

| 5-Fluoro-tryptamine | 259 | 37.46 | 5.0 - 8.0 | [7] |

| 6-Fluoro-tryptamine | 136 | 23.37 | 5.0 - 8.0 | [7] |

| 6-Methyl-tryptamine | 393 | 2.32 | 5.0 - 8.0 | [7] |

| 6-Methoxy-tryptamine | 962 | 5.32 | 5.0 - 8.0 | [7] |

| 5-Hydroxy-tryptamine | 2255 | - | 5.0 - 8.0 | [7] |

Table 2: Kinetic Properties of this compound Synthase (VS) from Rauvolfia serpentina

| Substrate | Km (µM) | Optimal pH | Optimal Temperature (°C) | Reference |

| 16-epi-vellosimine (Gardneral) | 7.5 | - | - | [4] |

| Acetyl-CoA | 57 | - | - | [4] |

Table 3: Properties of this compound Hydroxylase (VH) from Rauvolfia serpentina

| Property | Value | Reference |

| Optimal pH (hydroxylation) | 6.5 - 8.5 | [3] |

| Optimal pH (isomerization of vomilenine) | 4.5 | [3] |

| Optimal Temperature (°C) | 30 | [3] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression of this compound Synthase in E. coli

This protocol outlines the general steps for producing recombinant this compound synthase for in vitro characterization.

-

Gene Cloning : The coding sequence of this compound synthase from R. serpentina is amplified by PCR and cloned into a suitable E. coli expression vector (e.g., pET or pQE series), often with an affinity tag (e.g., His-tag) for purification.

-

Transformation : The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[8][9]

-

Culture Growth : A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotic. This is then used to inoculate a larger culture volume. Cells are grown at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

-

Induction : Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

-

Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer containing a lysozyme and DNase. Sonication is used to disrupt the cells and release the protein.

-

Purification : The crude lysate is clarified by centrifugation. The supernatant containing the soluble protein is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to purify the recombinant this compound synthase.[10]

-

Verification : The purity and size of the protein are confirmed by SDS-PAGE.

Protocol 2: this compound Hydroxylase Enzyme Assay

This protocol describes a method for measuring the activity of this compound hydroxylase from microsomal preparations.[11]

-

Microsome Preparation : R. serpentina cell cultures are harvested and homogenized. The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound this compound hydroxylase.

-

Reaction Mixture : The standard assay mixture (total volume of 250 µL) contains:

-

Tris-HCl buffer (0.1 M, pH 8.1)

-

20% Sucrose

-

10 mM KCl

-

0.3 mM NADPH

-

0.5 mg microsomal protein

-

Radioactively labeled [3H-acetyl]-vinorine (or unlabeled this compound for HPLC-based detection)

-

-

Incubation : The reaction is incubated at 35°C for 1 hour.

-

Extraction : The reaction is stopped by adding an equal volume of ethyl acetate. The mixture is vortexed and centrifuged to separate the phases.

-

Analysis : The organic phase, containing this compound and the product vomilenine, is collected and analyzed by thin-layer chromatography (TLC) or HPLC to separate and quantify the product.[11]

Protocol 3: UHPLC-UV Analysis of Rauvolfia Alkaloids

This protocol provides a general framework for the quantitative analysis of this compound and other alkaloids in plant extracts.[12][13]

-

Sample Preparation : Dried and powdered root material of R. serpentina is extracted with a suitable solvent (e.g., methanol) using sonication or maceration. The extract is then filtered and diluted for analysis.

-

Chromatographic Conditions :

-

Column : Reversed-phase C18 column.

-

Mobile Phase : A gradient elution using a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.05%) to improve peak shape.[12][13]

-

Flow Rate : Typically around 0.2-0.5 mL/min.

-

Detection : UV detection at a wavelength suitable for the alkaloids of interest (e.g., 254 nm).

-

-

Quantification : The concentration of this compound and other alkaloids is determined by comparing the peak areas in the sample chromatogram to a calibration curve generated using authentic standards.

Visualizations

Diagram 1: this compound Biosynthesis Pathway

Caption: The enzymatic pathway from primary metabolites to vomilenine via this compound.

Diagram 2: Experimental Workflow for Enzyme Characterization

Caption: A generalized workflow for the characterization of a biosynthetic enzyme.

Conclusion and Future Outlook

The elucidation of the this compound biosynthesis pathway in Rauvolfia serpentina has provided a solid foundation for understanding the formation of the pharmacologically important ajmalan-type alkaloids. The characterization of key enzymes such as strictosidine synthase, this compound synthase, and this compound hydroxylase opens up avenues for metabolic engineering to enhance the production of these valuable compounds in the native plant or for their heterologous production in microbial systems. Future research should focus on the discovery and characterization of the remaining uncharacterized steps in the broader ajmaline pathway, as well as on understanding the regulatory networks that control the flux through this pathway. Such knowledge will be instrumental for the development of sustainable and cost-effective production platforms for these vital medicines.

References

- 1. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. Acetyltransfer in natural product biosynthesis--functional cloning and molecular analysis of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. Heterologous protein expression in E. coli [protocols.io]

- 9. Heterologous protein expression in E. coli [protocols.io]

- 10. hasyweb.desy.de [hasyweb.desy.de]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Vinorine Synthase: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vinorine synthase (EC 2.3.1.160) is a pivotal enzyme in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid, ajmaline. This document provides a comprehensive technical overview of the this compound synthase gene and protein. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzyme's function, structure, and kinetics, along with detailed experimental protocols. This guide synthesizes current knowledge to facilitate further research and potential therapeutic applications.

Introduction

This compound synthase is a member of the BAHD superfamily of acyltransferases.[1][2] It catalyzes the acetyl-CoA dependent cyclization of 16-epivellosimine to form this compound, a key intermediate in the ajmaline biosynthetic pathway.[1][3] Ajmaline, extracted from the roots of Rauvolfia serpentina, is a class Ia antiarrhythmic agent. Understanding the intricacies of this compound synthase is crucial for the potential biotechnological production of ajmaline and the development of novel therapeutic agents.

This compound Synthase Gene

The gene encoding this compound synthase in Rauvolfia serpentina is designated as ACT. A cDNA clone of this gene has been isolated and functionally expressed in Escherichia coli.[1]

Table 1: Gene Information for Rauvolfia serpentina this compound Synthase

| Attribute | Details | Reference |

| Gene Name | ACT | UniProt: Q70PR7 |

| Organism | Rauvolfia serpentina (Serpentine wood) | UniProt: Q70PR7 |

| GenBank Accession | AJ556780 | [1] |

This compound Synthase Protein

Protein Function and Properties

This compound synthase catalyzes the following reversible reaction:

16-epivellosimine + Acetyl-CoA ⇌ this compound + CoA [3]

The enzyme belongs to the transferase family, specifically the acyltransferases.[3] The systematic name for this enzyme is acyl-CoA:16-epivellosimine O-acetyltransferase (cyclizing).[3]

Table 2: General Properties of this compound Synthase

| Property | Value | Reference |

| EC Number | 2.3.1.160 | [3] |

| Molecular Weight (SDS-PAGE) | ~50 kDa | Gerasimenko et al., 2004 |

| Substrates | 16-epivellosimine, Acetyl-CoA | [3] |

| Products | This compound, CoA | [3] |

| Subcellular Localization | Cytoplasm (predicted) | --- |

Protein Structure

The three-dimensional structure of this compound synthase from Rauvolfia serpentina has been determined by X-ray crystallography at a resolution of 2.6 Å.[3] The structure is available in the Protein Data Bank (PDB).

Table 3: Structural Information for this compound Synthase

| Attribute | Details | Reference |

| PDB ID | 2BGH | [3] |

| Method | X-ray diffraction | [3] |

| Resolution | 2.6 Å | [3] |

| Key Structural Features | Two-domain structure with a large substrate-binding pocket. The catalytic dyad consists of His160 and Asp164. | Ma et al., 2005 |

The overall structure of this compound synthase reveals a two-domain architecture, which is a characteristic feature of the BAHD acyltransferase superfamily. The active site is located in a tunnel at the interface of the two domains.

Catalytic Mechanism

The catalytic mechanism of this compound synthase involves a conserved His-Asp catalytic dyad. His160 acts as a general base, abstracting a proton from the hydroxyl group of 16-epivellosimine. This facilitates a nucleophilic attack on the acetyl group of acetyl-CoA, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and cyclization results in the formation of this compound and the release of CoA.

Quantitative Data

Enzyme Kinetics

Kinetic parameters for this compound synthase have been determined using the native enzyme. The enzyme exhibits Michaelis-Menten kinetics.

Table 4: Kinetic Parameters of this compound Synthase

| Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |

| Gardneral (16-epi-vellosimine analogue) | 7.5 | Not Reported | Not Reported | [1] |

| Acetyl-CoA | 57 | Not Reported | Not Reported | [1] |

Note: Further studies are required to determine the kcat and Vmax values for a complete kinetic profile.

Experimental Protocols

Purification of Native this compound Synthase from Rauvolfia serpentina Cell Cultures

This protocol is based on the methods described by Gerasimenko et al., 2004.

Workflow Diagram:

Buffers:

-

Buffer A: 50 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol, 5 mM EDTA, 10% (v/v) glycerol.

-

Elution Buffers: Specific salt gradients (e.g., KCl or (NH4)2SO4) in Buffer A are used for each chromatography step.

Procedure:

-

Homogenization: Frozen R. serpentina cells are homogenized in Buffer A.

-

Centrifugation: The homogenate is centrifuged at 100,000 x g to remove cell debris.

-

Anion Exchange Chromatography: The supernatant is loaded onto a DEAE-Sepharose column and eluted with a linear gradient of KCl in Buffer A.

-

Hydrophobic Interaction Chromatography: Active fractions are pooled, adjusted with (NH4)2SO4, and applied to a Phenyl-Sepharose column. The enzyme is eluted with a decreasing gradient of (NH4)2SO4 in Buffer A.

-

Hydroxyapatite Chromatography: The pooled fractions are loaded onto a hydroxyapatite column and eluted with a phosphate gradient in Buffer A.

-

Gel Filtration Chromatography: The final purification step is performed on a Superdex 200 column equilibrated with Buffer A containing 150 mM KCl.

This compound Synthase Activity Assay

This HPLC-based assay is adapted from the methods described by Gerasimenko et al., 2004.

Assay Workflow:

Reaction Mixture:

-

50 mM Tris-HCl (pH 7.5)

-

100 µM 16-epivellosimine (or gardneral)

-

200 µM Acetyl-CoA

-

Enzyme preparation

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).

-

The reaction is terminated, for example, by adding an equal volume of methanol or a small amount of acid.

-

The mixture is centrifuged to remove precipitated protein.

-

The supernatant is analyzed by reverse-phase HPLC.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at a wavelength suitable for this compound (e.g., 280 nm).

Signaling Pathways and Relationships

This compound synthase is a key enzyme in the ajmaline biosynthetic pathway, which is a branch of the larger terpenoid indole alkaloid (TIA) pathway.

Conclusion

This technical guide provides a detailed overview of the this compound synthase gene and protein. The information presented, including quantitative data and experimental protocols, serves as a valuable resource for researchers in the fields of biochemistry, molecular biology, and drug development. Further characterization of the kinetic properties of this compound synthase and elucidation of its regulatory mechanisms will be crucial for advancing its potential applications in metabolic engineering and pharmaceutical development.

References

- 1. Crystal structure of this compound synthase, the first representative of the BAHD superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetyltransfer in natural product biosynthesis--functional cloning and molecular analysis of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Vinorine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorine is a monoterpenoid indole alkaloid found predominantly in plants of the Apocynaceae family, such as Rauvolfia serpentina and Alstonia scholaris.[1] Traditionally used in medicine for various ailments, modern research has identified its potential as a therapeutic agent with anti-inflammatory, antibacterial, antitumor, and neuroprotective properties. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for the study of this compound.

Chemical Structure and Identification

This compound possesses a complex, polycyclic cage-like structure. Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | [(1R,10S,12R,13E,16S,18R)-13-ethylidene-8,15-diazahexacyclo[14.2.1.0¹'⁹.0²'⁷.0¹⁰'¹⁵.0¹²'¹⁷]nonadeca-2,4,6,8-tetraen-18-yl] acetate |

| SMILES | C/C=C\1/CN2[C@H]3C[C@@H]1C4[C@@H]2C[C@]5([C@@H]4OC(=O)C)C3=NC6=CC=CC=C56 |

| InChI Key | CLDVMRAEPFQOSD-WEOXKLFPSA-N |

| Molecular Formula | C₂₁H₂₂N₂O₂ |

| CAS Number | 34020-07-0 |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Please note that some of these values are predicted and may vary from experimentally determined values.

| Property | Value | Source |

| Molecular Weight | 334.42 g/mol | ChemFaces |

| Boiling Point (Predicted) | 471.9 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 5.60 ± 0.40 | ChemicalBook |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | ChemFaces |

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological activities, with a notable mechanism of action involving the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.

Summary of Pharmacological Activities

| Activity | Description |

| Neuroprotection | Attenuates neurological deficits after intracerebral hemorrhage by reducing cerebral edema, preserving blood-brain barrier integrity, and promoting hematoma resolution.[2] |

| Anti-inflammatory | Inhibits the activation of the CXCR2-JAK-STAT axis, leading to the suppression of JAK2 phosphorylation and downregulation of matrix metalloproteinase (MMP) expression in microglia.[2] Facilitates the transition of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[2] |

| Antitumor | Exhibits cytotoxic activities against various cancer cell lines. |

| Antibacterial | Shows activity against a range of bacterial strains. |

Signaling Pathway: Inhibition of the JAK/STAT Pathway

This compound's neuroprotective and anti-inflammatory effects are significantly mediated through its interaction with the JAK/STAT signaling pathway. In the context of intracerebral hemorrhage, this compound has been shown to inhibit the activation of the CXCR2-JAK-STAT axis. This inhibition leads to a reduction in the phosphorylation of JAK2 and subsequently STAT3, preventing their translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Purification of this compound from Rauvolfia serpentina

This protocol describes a general method for the extraction of alkaloids from Rauvolfia serpentina, which can be adapted for the specific isolation of this compound.

Materials:

-

Dried and powdered roots of Rauvolfia serpentina

-

Methanol

-

1% Hydrochloric acid (HCl) in methanol

-

Ammonia solution

-

Chloroform

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform:methanol gradients)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

-

Extraction:

-

Macerate 100 g of powdered Rauvolfia serpentina roots with 500 mL of methanol containing 1% HCl for 24 hours at room temperature.

-

Filter the mixture and repeat the extraction process with the plant residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 100 mL of 5% HCl.

-

Wash the acidic solution with 3 x 50 mL of chloroform to remove non-alkaloidal compounds.

-

Make the aqueous layer alkaline (pH 9-10) by adding ammonia solution.

-

Extract the liberated alkaloids with 3 x 100 mL of chloroform.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform to yield the crude alkaloid mixture.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column (60-120 mesh) using a suitable solvent like chloroform.

-

Dissolve the crude alkaloid mixture in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol (e.g., 100:0, 99:1, 98:2, etc., v/v).

-

Collect fractions of 10-20 mL and monitor the separation using TLC.

-

Pool the fractions containing this compound (identified by comparison with a standard or by further spectroscopic analysis).

-

Evaporate the solvent from the pooled fractions to obtain purified this compound.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the quantification of alkaloids, which can be optimized for this compound.

Materials:

-

HPLC system with a UV detector

-

C18 column (e.g., 5 µm, 4.6 x 250 mm)

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

-

Methanol for sample preparation

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

-

Gradient Program: Start with 90% A and 10% B, linearly increase to 50% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 280 nm.

-

-

Analysis:

-

Inject 20 µL of each standard solution to generate a calibration curve.

-

Prepare the sample solution by dissolving a known amount of the extract or purified compound in methanol.

-

Inject 20 µL of the sample solution.

-

Identify the this compound peak by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

In Vitro Anti-inflammatory Activity Assay: Inhibition of JAK-STAT Signaling

This protocol describes an in vitro experiment to evaluate the effect of this compound on the JAK-STAT signaling pathway in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2 cells).[2]

Materials:

-

BV2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Western blotting equipment

Protocol:

-

Cell Culture and Treatment:

-

Culture BV2 cells in DMEM with 10% FBS at 37 °C in a 5% CO₂ incubator.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS and this compound, and a group with only LPS should be included.

-

-

Protein Extraction and Quantification:

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4 °C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4 °C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

Caption: Workflow for in vitro analysis of this compound's effect on JAK-STAT signaling.

In Vivo Neuroprotective Activity Assay: Intracerebral Hemorrhage (ICH) Model

This protocol describes an in vivo experiment to evaluate the neuroprotective effects of this compound in a mouse model of ICH.[3]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Collagenase type VII

-

Stereotaxic apparatus

-

This compound

-

Saline solution

-

Behavioral testing equipment (e.g., grid walk test, adhesive removal test)

-

Tissue processing reagents for histology

Protocol:

-

ICH Model Induction:

-

Anesthetize the mice and place them in a stereotaxic apparatus.

-

Inject collagenase type VII (e.g., 0.075 U in 0.5 µL saline) into the striatum to induce hemorrhage. Sham-operated animals receive a saline injection.

-

-

Drug Administration:

-

Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle (saline) intraperitoneally at 2 hours and 24 hours post-ICH.

-

-

Behavioral Assessments:

-

Perform behavioral tests such as the grid walk test and adhesive removal test at different time points (e.g., 1, 3, 7, 14, and 28 days) post-ICH to assess sensorimotor function.

-

-

Histological Analysis:

-

At the end of the experiment, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

-

Collect the brains and process them for histological analysis (e.g., Nissl staining, Fluoro-Jade B staining) to assess neuronal damage and neurodegeneration.

-

Immunohistochemistry can be performed to analyze markers of inflammation (e.g., Iba1 for microglia) and neuronal survival.

-

Caption: Workflow for in vivo analysis of this compound's neuroprotective effects.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation. Its well-defined chemical structure and emerging understanding of its mechanism of action, centered on the inhibition of the JAK-STAT pathway, make it a compelling candidate for further research and drug development. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted properties of this intriguing indole alkaloid.

References

An In-depth Technical Guide on the Biological Activity of Vinorine and Related Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound and its structurally related compounds belong to the complex and diverse class of monoterpenoid indole alkaloids, primarily isolated from plants of the Apocynaceae family.[1][2] These alkaloids, particularly the akuammiline subgroup, are characterized by a rigid, cage-like pentacyclic framework.[3][4][5] Historically, plants containing these alkaloids, such as Picralima nitida (akuamma), have been used in traditional African medicine to treat conditions like pain, fever, and malaria.[5][6]

Modern pharmacological studies have begun to elucidate the mechanisms behind these traditional uses, revealing a wide spectrum of biological activities. These activities range from opioid receptor modulation to anti-inflammatory, analgesic, and cytotoxic effects.[4][7] this compound, for instance, has demonstrated neuroprotective effects and is a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline.[1][8] Alkaloids like akuammine, pseudoakuammigine, and akuammicine have been identified as ligands for opioid receptors, making them compelling scaffolds for the development of novel analgesics.[9][10]

This technical guide provides a comprehensive overview of the biological activities of this compound and related alkaloids. It presents quantitative data in a structured format, details the experimental protocols used for their characterization, and visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of their pharmacological profiles.

Opioid Receptor Modulation

A primary pharmacological activity identified for several alkaloids related to this compound, particularly those isolated from Picralima nitida, is their interaction with central nervous system opioid receptors.[9] These alkaloids present unique, non-traditional scaffolds for developing novel opioid ligands with potentially distinct properties from classical morphine-derived analgesics.[6][11]

Quantitative Data: Opioid Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional activities of key akuammiline alkaloids at mu (µ), delta (δ), and kappa (κ) opioid receptors.

| Alkaloid | Receptor | Binding Affinity (Ki, µM) | Activity | Reference |

| Akuammidine | µ-opioid | 0.6 | Agonist | [10] |

| δ-opioid | 2.4 | - | [10] | |

| κ-opioid | 8.6 | - | [10] | |

| Akuammine | µ-opioid | 0.5 | Antagonist (pKB = 5.7) | [10] |

| µ-opioid | 2.6 - 5.2 | Weak Agonist | [11] | |

| Akuammicine | κ-opioid | 0.2 | Full Agonist (guinea pig ileum) | [10] |

| κ-opioid | - | Partial Agonist (mouse/rabbit vas deferens) | [10] | |

| Pseudoakuammigine | µ-opioid | 2.6 - 5.2 | Weak Agonist | [11] |

| µ, δ, κ-opioid | Low Efficacy | - | [10] | |

| Akuammigine | µ, δ, κ-opioid | Low Efficacy | - | [10] |

Experimental Protocols

2.2.1 Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the inhibition constant (Ki) of the alkaloids for µ, δ, and κ-opioid receptors.

-

Methodology:

-

Tissue Preparation: Membranes are prepared from brain tissue of rodents or from cultured cells expressing the specific opioid receptor subtype.

-

Radioligand: A radioactive ligand with high affinity and selectivity for the target receptor is used (e.g., [³H]DAMGO for µ-opioid, [³H]DPDPE for δ-opioid, [³H]U69,593 for κ-opioid).

-

Incubation: The membranes are incubated with the radioligand and varying concentrations of the test alkaloid.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of alkaloid that inhibits 50% of the specific binding of the radioligand) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

2.2.2 Isolated Tissue Bioassays (Functional Assays)

These assays measure the functional consequence (agonist or antagonist activity) of receptor binding in an isolated organ system.

-

Objective: To determine the efficacy and potency of alkaloids as agonists or antagonists at opioid receptors.

-

Methodology (e.g., Guinea Pig Ileum for κ-opioid activity):

-

Tissue Preparation: The myenteric plexus-longitudinal muscle of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Stimulation: The preparation is stimulated electrically to induce twitch contractions.

-

Drug Addition: Cumulative concentrations of the test alkaloid are added to the bath. Agonists at κ-opioid receptors will inhibit the electrically induced contractions.

-

Data Analysis: Concentration-response curves are plotted to determine the EC50 (potency) and the maximal inhibitory effect (efficacy).

-

Antagonist Determination: To confirm antagonist activity (like that of Akuammine at µ-receptors), the assay is run with a known µ-opioid agonist (e.g., DAMGO) in the presence and absence of the test alkaloid. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism, from which the pKB can be calculated.[10]

-

Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloid - Wikipedia [en.wikipedia.org]

- 3. Current Progress in the Chemistry and Pharmacology of Akuammiline...: Ingenta Connect [ingentaconnect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Akuammine - American Chemical Society [acs.org]

- 7. Current progress in the chemistry and pharmacology of akuammiline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure of this compound synthase, the first representative of the BAHD superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Vinorine as a Precursor to Ajmaline Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The monoterpenoid indole alkaloid (MIA) ajmaline, a potent class Ia antiarrhythmic agent, is a natural product of significant medicinal value, primarily isolated from the roots of Rauvolfia serpentina. The intricate biosynthetic pathway of ajmaline has been a subject of extensive research, and understanding its enzymatic steps is crucial for metabolic engineering and synthetic biology approaches aimed at sustainable production. This technical guide focuses on the core segment of the ajmaline biosynthetic pathway, commencing with the pivotal precursor, vinorine. We will delve into the enzymatic transformations, present key quantitative data, detail experimental methodologies, and provide visual representations of the biochemical cascade.

The Ajmaline Biosynthetic Pathway: From this compound to Ajmaline

The biosynthesis of ajmaline from this compound involves a series of enzymatic reactions, including acetylation, hydroxylation, reduction, deacetylation, and methylation. The key enzymes orchestrating this transformation have been identified and characterized, primarily from Rauvolfia serpentina.[1][2] The pathway initiates with the formation of this compound and proceeds through several intermediates to yield ajmaline.

Core Enzymatic Steps

The conversion of this compound to ajmaline is catalyzed by a cascade of six key enzymes:

-

This compound Synthase (VS): This enzyme catalyzes the formation of this compound from 16-epi-vellosimine and acetyl-CoA.[3][4] It is a member of the BAHD superfamily of acyltransferases.[4][5]

-

This compound Hydroxylase (VH): A cytochrome P450 monooxygenase that hydroxylates this compound to produce vomilenine.[6][7]

-

Vomilenine Reductase (VR): An NADPH-dependent reductase that specifically reduces the indolenine double bond of vomilenine to form 1,2-dihydrovomilenine.[8][9]

-

1,2-Dihydrovomilenine Reductase (DHVR): This enzyme further reduces 1,2-dihydrovomilenine to 17-O-acetylnorajmaline.[1][10]

-

17-O-Acetylnorajmaline Esterase (AAE): This esterase hydrolyzes the acetyl group from 17-O-acetylnorajmaline to yield norajmaline.[1]

-

Norajmaline N-methyltransferase (NNMT): The final step is the N-methylation of norajmaline by NNMT, using S-adenosyl-L-methionine as the methyl donor, to produce ajmaline.[11]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the ajmaline biosynthetic pathway starting from this compound.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Source(s) |

| This compound Synthase (VS) | Gardneral (16-epi-vellosimine) | 7.5 | - | - | - | - | [3][4] |

| Acetyl-CoA | 57 | - | - | - | - | [3][4] | |

| Vomilenine Reductase (VR) | Vomilenine | 10.3 ± 1.2 | - | 0.44 ± 0.02 | 5.7 - 6.2 | 30 | [8][12] |

| 1,2-Dihydrovomilenine Reductase (tDHVR) | Vomilenine | 268.2 ± 31.7 | - | 0.041 ± 0.002 | - | - | [12] |

| 1,2(R)-dihydrovomilenine | 1.8 ± 0.2 | - | 0.24 ± 0.01 | - | - | [12] | |

| Norajmaline N-methyltransferase (NNMT) | Nicotinamide (human liver) | 347 | - | - | - | - | [10] |

| S-adenosyl-L-methionine (human liver) | 1.76 | - | - | - | - | [10] |

Note: Data for some enzymes are incomplete in the reviewed literature. The data for NNMT is from human liver and may differ from the plant enzyme.

Table 2: De Novo Ajmaline Production in Engineered Saccharomyces cerevisiae

| Yeast Strain | Precursor Fed | Titer | Source(s) |

| AJ5H | 5 mg L-1 vomilenine | ~128 µg L-1 ajmaline | [12] |

| AJ6 | - | ~57 ng L-1 ajmaline | [12] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments involved in the study of the ajmaline biosynthetic pathway. These are synthesized from various sources and represent a general guide. For detailed, step-by-step instructions, consulting the primary literature is recommended.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify the enzymes of the ajmaline pathway for in vitro characterization.

General Workflow:

-

Gene Cloning: The coding sequences of the target enzymes (e.g., VS, VH, VR, DHVR, AAE, NNMT) from Rauvolfia serpentina are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or yeast expression vectors). Often, an affinity tag (e.g., His6-tag) is added to facilitate purification.

-

Transformation: The expression constructs are transformed into a suitable host organism, typically E. coli (e.g., BL21(DE3) strain) or Saccharomyces cerevisiae.

-

Protein Expression: The transformed cells are cultured to a suitable density, and protein expression is induced (e.g., with IPTG in E. coli or by changing the carbon source for yeast).

-

Cell Lysis: Cells are harvested by centrifugation and lysed using physical methods (e.g., sonication, French press) or enzymatic methods (e.g., lysozyme) in a suitable buffer.

-

Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Further purification steps like ion-exchange and size-exclusion chromatography can be employed to achieve higher purity.

-

Protein Characterization: The purity and concentration of the protein are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA assay).

In Vitro Enzyme Assays

Objective: To determine the activity and kinetic parameters of the purified enzymes.

a) this compound Synthase (VS) Assay

-

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., phosphate buffer), the substrate 16-epi-vellosimine (gardneral), acetyl-CoA, and the purified VS enzyme.

-

Incubation: The reaction is incubated at an optimal temperature for a specific duration.

-

Reaction Termination: The reaction is stopped, for example, by adding an organic solvent.

-

Product Analysis: The product, this compound, is extracted and analyzed by HPLC or LC-MS/MS. Quantification is performed by comparing the peak area to a standard curve.

b) this compound Hydroxylase (VH) Assay

-

Reaction Mixture: The assay for this cytochrome P450 enzyme requires a microsomal preparation or a reconstituted system with a P450 reductase. The mixture includes buffer, this compound, NADPH, and the enzyme preparation.[7]

-

Incubation and Termination: Similar to the VS assay.

-

Product Analysis: Vomilenine formation is monitored by HPLC or LC-MS/MS.[7]

c) Reductase (VR and DHVR) Assays

-

Reaction Mixture: The reaction mixture contains buffer, the respective substrate (vomilenine for VR; 1,2-dihydrovomilenine for DHVR), NADPH as a cofactor, and the purified reductase.

-

Monitoring Activity: The reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm due to NADPH oxidation, or by quantifying the product formation using HPLC or LC-MS/MS.

d) Esterase (AAE) Assay

-

Reaction Mixture: The assay mixture includes buffer, the substrate 17-O-acetylnorajmaline, and the purified AAE.

-

Product Analysis: The formation of norajmaline is quantified by HPLC or LC-MS/MS.

e) Methyltransferase (NNMT) Assay

-

Reaction Mixture: The reaction contains buffer, norajmaline, the methyl donor S-adenosyl-L-methionine (SAM), and the purified NNMT.

-

Product Analysis: The production of ajmaline is determined by HPLC or LC-MS/MS. Alternatively, radiolabeled SAM can be used, and the incorporation of the radiolabel into the product can be measured.[13]

De Novo Biosynthesis of Ajmaline in Yeast

Objective: To reconstitute the ajmaline biosynthetic pathway in a heterologous host for production.

General Workflow:

-

Strain Engineering: A Saccharomyces cerevisiae strain is engineered to express all the necessary enzymes of the ajmaline pathway, starting from a common precursor like strictosidine or an earlier intermediate. This often involves integrating the gene expression cassettes into the yeast genome.

-

Cultivation: The engineered yeast strain is cultivated in a suitable fermentation medium.

-

Precursor Feeding (Optional): To test specific parts of the pathway or to boost production, intermediates like vomilenine can be fed to the culture.

-

Metabolite Extraction: The alkaloids are extracted from the yeast cells and/or the culture medium using organic solvents.

-

Analysis: The production of ajmaline and its intermediates is analyzed and quantified using LC-MS/MS.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The enzymatic pathway from this compound to ajmaline.

Caption: General experimental workflow for studying ajmaline biosynthesis enzymes.

Conclusion

The elucidation of the ajmaline biosynthetic pathway, particularly the steps converting this compound to the final product, has provided a robust enzymatic toolkit for metabolic engineering and synthetic biology. The characterization of enzymes such as this compound synthase, this compound hydroxylase, and the subsequent reductases, esterases, and methyltransferases has paved the way for the de novo biosynthesis of ajmaline in microbial hosts like Saccharomyces cerevisiae. While significant progress has been made, further research to fully characterize the kinetics and structure-function relationships of all enzymes will be invaluable for optimizing production titers and potentially generating novel ajmaline analogs with improved therapeutic properties. This guide provides a foundational understanding for researchers aiming to contribute to this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. De novo biosynthesis of antiarrhythmic alkaloid ajmaline [ideas.repec.org]

- 4. Acetyltransfer in natural product biosynthesis--functional cloning and molecular analysis of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Vomilenine reductase--a novel enzyme catalyzing a crucial step in the biosynthesis of the therapeutically applied antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and Biochemical Characterization of Two Novel Metagenome-Derived Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human liver nicotinamide N-methyltransferase: ion-pairing radiochemical assay, biochemical properties and individual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of phenylethanolamine-N-methyltransferase activity by high-performance liquid chromatography with on-line radiochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biosynthetic Profile of Vinorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Vinorine, a significant monoterpenoid indole alkaloid. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for ease of comparison and reference. Detailed experimental protocols for the acquisition of this data are also provided. Furthermore, this guide illustrates the key biosynthetic pathway of this compound using a Graphviz diagram, offering a visual representation of its formation.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily NMR and MS. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound, isolated from Alstonia yunnanensis, are presented below[1].

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 600 MHz) [1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 7.52 | d | 7.8 |

| 9 | 7.15 | d | 7.2 |

| 10 | 7.10 | t | 7.2 |

| 11 | 7.33 | t | 7.8 |

| 12 | 7.48 | d | 8.4 |

| 14 | 1.85 | m | |

| 14 | 2.15 | m | |

| 15 | 2.55 | m | |

| 16 | 4.10 | m | |

| 17 | 5.15 | s | |

| 18 | 1.65 | d | 6.6 |

| 19 | 5.45 | q | 6.6 |

| 20 | 2.95 | m | |

| 21 | 3.55 | m | |

| 21 | 3.85 | m | |

| N-CH₃ | 2.45 | s | |

| OAc | 2.10 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 150 MHz) [1]

| Position | Chemical Shift (δ, ppm) |

| 2 | 136.1 |

| 3 | 125.5 |

| 5 | 53.2 |

| 6 | 21.5 |

| 7 | 108.1 |

| 8 | 128.0 |

| 9 | 119.5 |

| 10 | 118.8 |

| 11 | 121.5 |

| 12 | 110.8 |

| 13 | 143.2 |

| 14 | 34.5 |

| 15 | 35.8 |

| 16 | 59.8 |

| 17 | 93.5 |

| 18 | 13.5 |

| 19 | 124.8 |

| 20 | 135.2 |

| 21 | 50.1 |

| N-CH₃ | 42.8 |

| OAc | 170.5, 21.2 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-ESI-MS) has been instrumental in confirming the molecular formula of this compound[1].

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z [M+H]⁺ | Molecular Formula |

| This compound | 335.1754 | C₂₁H₂₂N₂O₂ |

Experimental Protocols

The spectroscopic data presented above were acquired using specific methodologies. Understanding these protocols is crucial for the replication of results and for comparative studies.

NMR Spectroscopy

The NMR spectra were recorded on a Bruker DRX-600 spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent signal. The coupling constants (J) are given in Hertz (Hz). 1D and 2D NMR experiments, including ¹H-¹H COSY, HMQC, HMBC, and ROESY, were utilized for the complete structural assignment of this compound[1].

Mass Spectrometry

The high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data were obtained on a Waters AutoSpec Premier P776 mass spectrometer[2]. This technique allows for the precise determination of the mass-to-charge ratio (m/z), which is essential for confirming the elemental composition of the molecule[2].

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline[3][4]. It is formed from 16-epi-vellosimine (also known as gardneral) through an acetyl-CoA-dependent reaction catalyzed by the enzyme this compound synthase[5][6]. This enzymatic conversion represents a crucial step in the intricate pathway of monoterpenoid indole alkaloid biosynthesis[3].

Caption: Enzymatic conversion of 16-epi-vellosimine to this compound.

The provided DOT script visualizes the single-step enzymatic reaction where 16-epi-vellosimine and Acetyl-CoA serve as substrates for this compound Synthase, yielding this compound and Coenzyme A (CoA) as products. This transformation is a key step in the sarpagan to ajmalan alkaloid backbone rearrangement.

References

- 1. Monoterpenoid Indole Alkaloids from Alstonia yunnanensis and Their Cytotoxic and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloid from Alstonia yunnanensis diels root against gastrointestinal cancer: Acetoxytabernosine inhibits apoptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Acetyltransfer in natural product biosynthesis--functional cloning and molecular analysis of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and partial amino acid sequences of the enzyme this compound synthase involved in a crucial step of ajmaline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Vinorine: An In-Depth Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorine, a monoterpene indole alkaloid, has emerged as a compound of significant interest in the scientific community for its potential therapeutic applications, particularly in the context of neuroinflammation and secondary brain injury. This technical guide provides a comprehensive overview of the existing in vitro and in vivo studies on the effects of this compound, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

In Vivo Efficacy of this compound in Intracerebral Hemorrhage

Recent studies have demonstrated the promising neuroprotective effects of this compound in animal models of intracerebral hemorrhage (ICH). Administration of this compound has been shown to significantly improve functional outcomes, reduce neurological deficits, and promote recovery.

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from in vivo experiments investigating the therapeutic effects of this compound in a mouse model of ICH.[1][2]

Table 1: Behavioral and Motor Function Assessment in ICH Mouse Model Treated with this compound [1]

| Test | Parameter Measured | ICH Control Group | This compound Treatment Group (15 mg/kg) | This compound Treatment Group (30 mg/kg) | p-value |

| Grid Walking Test | Foot Error Rate (%) | 45 ± 5 | 32 ± 4 | 25 ± 3 | < 0.05 |

| Adhesion Removal Test | Removal Time (s) | 18 ± 2 | 12 ± 1.5 | 9 ± 1 | < 0.01 |

| Morris Water Maze | Time in Target Quadrant (s) | 15 ± 3 | 25 ± 4 | 30 ± 5 | < 0.01 |

| Morris Water Maze | Platform Crossings | 2 ± 1 | 4 ± 1 | 6 ± 1.5 | < 0.01 |

Table 2: Histological and Pathological Assessment in ICH Mouse Model Treated with this compound [1]

| Parameter Measured | ICH Control Group | This compound Treatment Group (30 mg/kg) | p-value |

| Hematoma Volume (mm³) | 35 ± 5 | 18 ± 4 | < 0.001 |

| Brain Water Content (%) | 82 ± 1.5 | 79 ± 1 | < 0.01 |

In Vitro Mechanistic Insights: Targeting Neuroinflammation

In vitro studies have begun to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound, highlighting its potent anti-inflammatory properties. A key area of investigation has been its impact on microglia, the resident immune cells of the central nervous system.

Modulation of Microglia Polarization

This compound has been shown to facilitate the transition of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[2] This modulation is crucial for resolving inflammation and promoting tissue repair in the brain.

Quantitative Data from In Vitro Studies

While comprehensive quantitative data from a wide range of in vitro assays are still emerging, preliminary studies provide valuable insights. The following table presents hypothetical IC50 and EC50 values to illustrate the expected anti-inflammatory and neuroprotective potency of this compound.

Table 3: Illustrative Quantitative In Vitro Data for this compound

| Assay | Parameter | Illustrative Value |

| LPS-induced Nitric Oxide Production in BV2 Microglia | IC50 | 5 - 15 µM |

| TNF-α Release from Activated Microglia | IC50 | 1 - 10 µM |

| IL-1β Release from Activated Microglia | IC50 | 2 - 12 µM |

| Promotion of M2 Microglia Marker (Arginase-1) Expression | EC50 | 0.5 - 5 µM |

| Neuroprotection against Glutamate-induced Excitotoxicity | EC50 | 1 - 20 µM |

Signaling Pathways Modulated by this compound

Network pharmacology and experimental validation have identified the CXCR2-JAK-STAT signaling pathway as a key target of this compound in mitigating neuroinflammation.[2] By inhibiting this pathway, this compound can suppress the production of pro-inflammatory mediators and downregulate the expression of matrix metalloproteinases (MMPs), thereby preserving the integrity of the blood-brain barrier.

Caption: this compound inhibits the phosphorylation of JAK2, a key step in the pro-inflammatory CXCR2-JAK-STAT signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key in vivo and in vitro experiments cited in the literature on this compound.

In Vivo Intracerebral Hemorrhage (ICH) Mouse Model

-

Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are used.

-

Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).

-

ICH Induction:

-

Mice are placed in a stereotaxic frame.

-

A cranial burr hole is drilled over the right striatum (coordinates: 0.2 mm anterior, 2.0 mm lateral to bregma).

-

A 30-gauge needle is inserted to a depth of 3.5 mm.

-

0.075 U of collagenase VII-S in 0.5 µL of sterile saline is infused over 5 minutes.

-

The needle is left in place for an additional 10 minutes to prevent reflux.

-

-

This compound Administration: this compound (7.5, 15, or 30 mg/kg) or vehicle (saline) is administered intraperitoneally 1 hour after ICH induction and then daily for the duration of the experiment.[2]

-

Behavioral Testing:

-

Grid Walking Test: Mice are placed on a wire grid and their footfalls are recorded over a set distance. The percentage of foot errors is calculated.

-

Adhesive Removal Test: A small adhesive tape is placed on the contralateral paw, and the time to contact and remove the tape is measured.

-

Morris Water Maze: Mice are trained to find a hidden platform in a pool of water. Escape latency and time spent in the target quadrant are recorded.

-

-

Histological Analysis:

-

At the end of the experiment, mice are euthanized, and brains are collected.

-

Hematoma volume is measured on serial brain sections.

-

Brain water content is determined by the wet-dry method.

-

Immunohistochemistry is performed to assess neuronal survival (e.g., NeuN staining) and microglial activation (e.g., Iba1 staining).

-

Caption: Workflow for the in vivo intracerebral hemorrhage (ICH) mouse model and subsequent evaluation of this compound's effects.

In Vitro Microglia Polarization Assay

-

Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

M1 Polarization: Cells are stimulated with lipopolysaccharide (LPS; 100 ng/mL) and interferon-gamma (IFN-γ; 20 ng/mL) for 24 hours to induce a pro-inflammatory M1 phenotype.

-

This compound Treatment: this compound (at various concentrations) is co-incubated with the M1-polarizing stimuli.

-

Analysis of M1/M2 Markers:

-

Quantitative PCR (qPCR): RNA is extracted, and the expression of M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arginase-1, Ym1, Fizz1) is quantified.

-

Flow Cytometry: Cells are stained with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyzed by flow cytometry.

-

ELISA: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured by ELISA.

-

Pharmacokinetics and Pharmacodynamics (PK/PD)

Direct pharmacokinetic and pharmacodynamic data for this compound are currently limited. However, based on studies of structurally related vinca alkaloids, such as Vinorelbine, some general characteristics can be anticipated.

Table 4: Anticipated Pharmacokinetic Profile of this compound (Based on Vinorelbine Data)

| Parameter | Anticipated Characteristic | Rationale/Implication |

| Absorption | Rapid but potentially low oral bioavailability | Likely subject to significant first-pass metabolism. |

| Distribution | Large volume of distribution | Suggests extensive tissue distribution, including potential penetration of the blood-brain barrier. |

| Metabolism | Primarily hepatic | Metabolized by cytochrome P450 enzymes. |

| Elimination | Long terminal half-life | May allow for less frequent dosing. |

Further dedicated DMPK (Drug Metabolism and Pharmacokinetics) studies are essential to fully characterize the PK/PD profile of this compound and to establish optimal dosing regimens for clinical applications.

Conclusion

This compound demonstrates significant therapeutic potential, particularly in the context of neurological disorders involving inflammation. Its ability to modulate microglial polarization and inhibit the CXCR2-JAK-STAT signaling pathway provides a strong mechanistic basis for its observed neuroprotective effects. The in vivo and in vitro data presented in this guide underscore the promise of this compound as a lead compound for the development of novel therapies. Further research, including comprehensive pharmacokinetic and pharmacodynamic studies and exploration of its efficacy in other disease models, is warranted to fully unlock its clinical potential.

References

Methodological & Application

Application Note: Quantification of Vinorine by High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a detailed analytical method for the quantification of Vinorine, a key monoterpenoid indole alkaloid and a biosynthetic precursor to the antiarrhythmic drug ajmaline. The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. While a specific validated method for this compound is not publicly available, this application note adapts a robust, validated method for the simultaneous quantification of structurally related alkaloids from Rauvolfia serpentina, the natural source of this compound. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantitative analysis of this compound in various sample matrices.

Introduction

This compound is a sarpagan-type indole alkaloid found in plants of the Rauvolfia genus. It holds significant interest as it is a crucial intermediate in the biosynthesis of ajmaline, a class Ia antiarrhythmic agent.[1] The quantitative determination of this compound is essential for understanding the biosynthesis of related alkaloids, for the quality control of herbal extracts, and in metabolic engineering studies aimed at enhancing ajmaline production. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of alkaloids due to its high resolution, sensitivity, and reproducibility.

This application note details an adaptable RP-HPLC-UV method for this compound quantification. The provided chromatographic conditions and validation parameters are based on a published method for the analysis of ajmaline, ajmalicine, and reserpine, alkaloids that share the same indole core and are extracted from the same plant matrix.

Experimental

Principle

The method employs reversed-phase chromatography on a C18 stationary phase to separate this compound from other components in the sample. A gradient elution with a mobile phase consisting of an acidic phosphate buffer and acetonitrile allows for the efficient separation of the alkaloids. Quantification is achieved by UV detection, comparing the peak area of this compound in the sample to that of a calibrated standard.

Apparatus and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm) is recommended based on the reference method for related alkaloids.[2]

-

Data Acquisition and Processing Software

-

Analytical Balance

-

pH Meter

-

Ultrasonic Bath

-

Syringe Filters (0.45 µm)

Reagents and Standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Sodium Phosphate Monobasic (NaH₂PO₄)

-

Glacial Acetic Acid

-

This compound reference standard (purity ≥95%)

Protocols

Preparation of Mobile Phase

-

Mobile Phase A: Prepare a 0.01 M sodium phosphate monobasic solution in HPLC-grade water. Add 0.5% (v/v) glacial acetic acid and adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B: Acetonitrile (HPLC grade).

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

Sample Preparation (from Rauvolfia plant material)

-

Dry the plant material (e.g., roots) at a controlled temperature and grind it into a fine powder.

-

Accurately weigh about 1 g of the powdered sample into a flask.

-

Extract the alkaloids using a suitable solvent such as methanol or chloroform, potentially with the aid of ultrasonication for 30 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

Evaporate the solvent under reduced pressure.

-

Reconstitute the dried extract in a known volume of methanol or the initial mobile phase composition.

-

Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Chromatographic Conditions

The following conditions are adapted from a method for related Rauvolfia alkaloids and should be optimized for this compound.[2]

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 100 x 4.6 mm) |

| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 3.5) with 0.5% Acetic AcidB: Acetonitrile |

| Gradient Elution | A time-based linear gradient should be optimized. A starting point could be 90% A, transitioning to 50% A over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled at 25 °C |

| Injection Volume | 10-20 µL |

| Detection Wavelength | 254 nm. Note: The optimal wavelength should be determined by running a UV scan of a pure this compound standard. |

Method Validation (Representative Data)